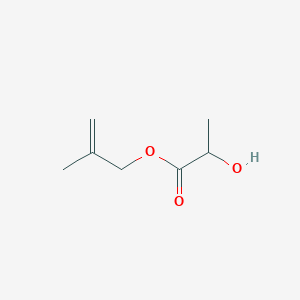
2-Methylprop-2-enyl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 406308 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells.
Métodos De Preparación
The synthesis of NSC 406308 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
NSC 406308 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 406308 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in the study of neural stem cells, helping researchers understand cell differentiation and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of NSC 406308 involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
NSC 406308 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its role in cancer research.
NSC 125973: Used in the study of neural stem cells.
NSC 125973: Involved in various chemical synthesis processes.
Each of these compounds has its own unique properties and applications, making NSC 406308 a valuable addition to the field of scientific research.
Propiedades
Número CAS |
69028-44-0 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h6,8H,1,4H2,2-3H3 |
Clave InChI |
BAUBEVZFEQZFQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


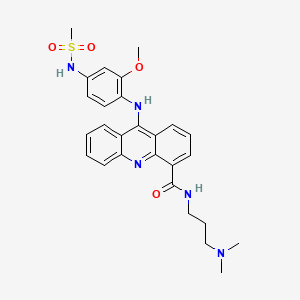
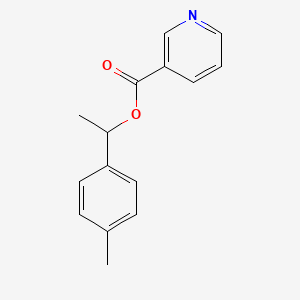

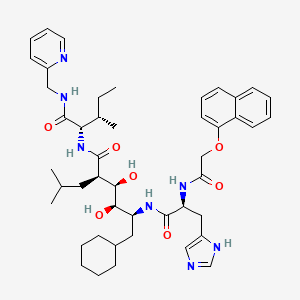

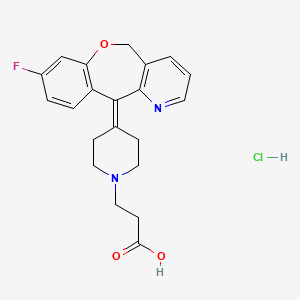

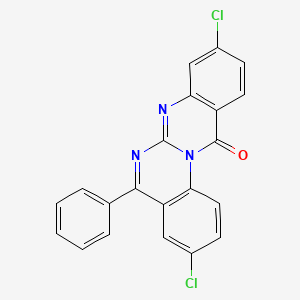
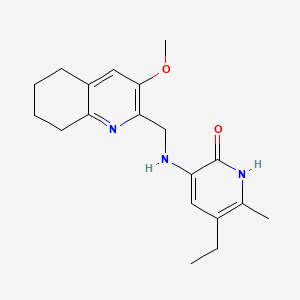
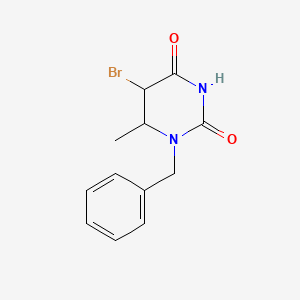
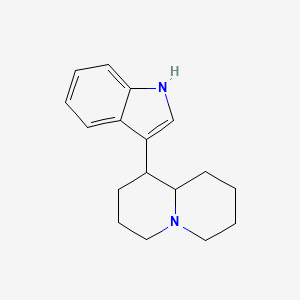
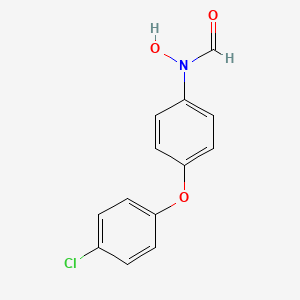
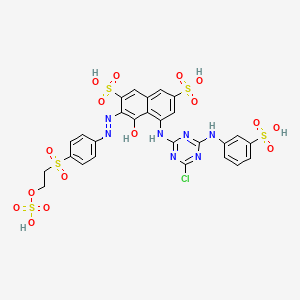
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
